3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4486899
CAS Number:
Molecular Formula: C21H16F3N3OS
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring. Derivatives of this compound, containing various substituents at different positions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , , , , ]

Synthesis Analysis
  • Condensation reactions: This approach typically involves reacting substituted pyrazoles or pyridines with suitable coupling partners, such as α-cyanochalcones [] or 3-oxo-3-arylpropanenitriles [], under appropriate conditions.
  • Multicomponent reactions: These reactions allow for the efficient synthesis of complex molecules from readily available starting materials in a single step. For example, a multicomponent reaction using phenyl/benzothiazolylhydrazine, 3-oxo-3-arylpropanenitriles, and 1,3-diketones was employed to synthesize diverse pyrazolo[3,4-b]pyridine derivatives. []
  • Cyclization reactions: This method involves the intramolecular cyclization of appropriately functionalized precursors. For instance, pyrazolo[3,4-b]pyridines were synthesized through the reaction of 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with different active methylene compounds. []
Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives plays a crucial role in their biological activity. The presence of different substituents at specific positions on the pyrazole and pyridine rings can significantly influence their interactions with biological targets. [, ]

Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate the structures of these compounds. [, ] Information about bond lengths, bond angles, dihedral angles, and intermolecular interactions obtained from these analyses helps understand their structure-activity relationships.

Mechanism of Action
  • Inhibit CDK2 enzyme: Several pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties showed promising CDK2 inhibitory activity. []
  • Induce apoptosis and inhibit tyrosine kinase: A series of novel nicotinonitrile derivatives bearing imino moieties exhibited strong antiproliferative activity by inducing intrinsic apoptosis and inhibiting tyrosine kinase. []
  • Activate soluble guanylyl cyclase (sGC): Compounds like BAY 41-2272 [] and BAY 60-2770 [] activate sGC, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.
Physical and Chemical Properties Analysis

These properties can be modulated by introducing different substituents on the pyrazole and pyridine rings. Computational methods, along with experimental techniques, are often employed to predict and optimize the physicochemical properties of these compounds. []

Applications
  • Anticancer agents: Several derivatives have shown promising anticancer activity against different cancer cell lines, including NALM-6, SB-ALL, and MCF-7. [, , ]
  • Antimicrobial agents: Certain pyrazolo[3,4-b]pyridine derivatives exhibited antimicrobial activity against various microorganisms. []
  • Vasodilators: Compounds like BAY 41-2272 [] and BAY 60-2770 [] act as vasodilators by activating soluble guanylyl cyclase.
  • Dopamine D3 receptor modulators: Some derivatives can modulate dopamine D3 receptor activity, potentially serving as therapeutic agents for neurological disorders. []
  • Relevance: This compound highlights the prevalence of the pyrazolo[3,4-b]pyridine scaffold and the 4-methoxyphenyl substituent at position 6 in various derivatives. While not directly discussed in relation to the target compound, its structural similarities emphasize the modular nature of this chemical class and potential variations around the core structure. []
  • Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) activator that has been investigated for its vasodilatory effects. [] It shares the pyrazolo[3,4-b]pyridine core with the target compound and also possesses a cyclopropyl substituent, although at a different position.
  • Relevance: The presence of the shared pyrazolo[3,4-b]pyridine scaffold and cyclopropyl group, despite their different positions, suggests potential overlap in chemical space and potential similarities in biological activity between BAY 41-2272 and 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This compound, along with a series of other 1-(benzothiazolyl)pyrazolo[3,4-b]pyridines, demonstrated promising in vitro cytotoxic activity against various human cancer cell lines (NALM-6, SB-ALL, and MCF-7). [] It shares the core pyrazolo[3,4-b]pyridine structure with the target compound.
  • Relevance: This example showcases the diverse biological activities associated with pyrazolo[3,4-b]pyridine derivatives. Although the specific substituents differ from the target compound, the shared core structure suggests potential for similar biological activity, particularly considering the target compound's unexplored bioactivity. []
  • Compound Description: This compound served as a key starting material in the synthesis of novel oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives with demonstrated anticancer activity. [] It shares the pyrazolo[3,4-b]pyridine core, the 2-thienyl substituent at position 6, and the 4-trifluoromethyl group with the target compound.
  • Relevance: The high degree of structural similarity, including the shared core, 2-thienyl, and 4-trifluoromethyl groups, strongly suggests a close chemical relationship between this compound and 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This connection highlights the potential for the target compound to be further derivatized or to possess similar anticancer properties. []
  • Relevance: Although not directly investigated for similar biological activities, the close structural similarity, particularly the shared 2-thienyl and 4-trifluoromethyl groups, emphasizes the prevalence of these moieties within the broader pyrazolo[3,4-b]pyridine class. It suggests potential for overlapping chemical space and possible shared pharmacophores between this compound and 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This compound is a crucial intermediate in the synthesis of Apixaban, an anticoagulant drug. [, ] Although it possesses a pyrazolo[3,4-c]pyridine core, which differs from the target compound's pyrazolo[3,4-b]pyridine core, it shares the 1-(4-methoxyphenyl) substituent.
  • Relevance: While the core structures differ slightly, the shared 1-(4-methoxyphenyl) substituent highlights the potential relevance of this moiety in medicinal chemistry, particularly within the context of heterocyclic scaffolds like pyrazolopyridines. This connection suggests that the 1-(4-methoxyphenyl) group might contribute to specific pharmacological activities, warranting further investigation into the properties of 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [, ]
  • Compound Description: This compound serves as a key intermediate for the synthesis of various fused tricyclic systems, including pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine and pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine derivatives. [] It shares the 2-thienyl and 4-trifluoromethyl substituents with the target compound, albeit within a thieno[2,3-b]pyridine core instead of the pyrazolo[3,4-b]pyridine core.
  • Relevance: Despite the difference in core structures, the shared 2-thienyl and 4-trifluoromethyl substituents emphasize the recurring presence of these moieties in compounds with potential biological activity. This observation suggests that 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, bearing the same substituents, might exhibit similar reactivity or biological profiles and could be a valuable building block for synthesizing diverse heterocyclic systems. []

8. 3-tert-Butyl-7-(4-chlorobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate []* Compound Description: This compound, along with its 7-(4-bromobenzyl)- and 7-(4-methylbenzyl)- analogs, highlights structural diversity and the impact of substitution on crystal structure within the pyrazolo[3,4-b]pyridine family. [] They all share the core pyrazolo[3,4-b]pyridine structure with the target compound.* Relevance: Although these compounds differ significantly in overall structure from 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, their shared pyrazolo[3,4-b]pyridine core re-emphasizes this scaffold's presence in diversely substituted derivatives. This observation reinforces the potential for structural variations around the target compound, possibly leading to changes in physicochemical properties and biological activity. []

9. 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile []* Compound Description: This compound serves as a starting point for synthesizing various pyridine, pyrazolopyridine, and furopyridine derivatives evaluated as CDK2 inhibitors and for anti-proliferative activity. [] It shares the 2-thienyl substituent with the target compound. * Relevance: This compound highlights the application of 2-thienyl-substituted heterocycles in medicinal chemistry, particularly targeting CDK2 inhibition and anti-proliferative activity. While the core structure differs from 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the shared presence of the 2-thienyl group warrants further investigation into the biological profile of the target compound, potentially revealing similar pharmacological activities. []

  • Compound Description: This compound is a key intermediate for synthesizing a wide range of pyrazolo[3,4-a]pyrimidine derivatives, some of which exhibit promising antioxidant activities. [] It shares the core pyrazolo[3,4-b]pyridine structure with the target compound, although lacking any shared substituents.
  • Relevance: While lacking direct structural similarities with the target compound apart from the core scaffold, this compound exemplifies the diverse chemical space accessible from the pyrazolo[3,4-b]pyridine core. It underscores the potential of 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as a platform for developing new derivatives with potentially valuable biological activities, including antioxidant properties. []

11. 5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871) []* Compound Description: SEW2871 is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [] It shares the 2-thienyl and trifluoromethyl substituents with the target compound, although it lacks the pyrazolo[3,4-b]pyridine core. * Relevance: This compound exemplifies the use of 2-thienyl and trifluoromethyl substituents in medicinal chemistry, particularly within the context of S1P receptor modulation. While the core structure differs significantly from 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the shared presence of these specific chemical groups suggests potential for overlapping pharmacological activity profiles and warrants further investigation. []

  • Relevance: The shared pyrazolo[3,4-b]pyridine core structure between JTE-013 and 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine highlights this scaffold's utility in medicinal chemistry, particularly for targeting the sphingosine-1-phosphate signaling pathway. Despite the differences in substituents, this connection emphasizes the potential for diverse pharmacological activities within the pyrazolo[3,4-b]pyridine family and suggests that the target compound may also interact with S1P receptors or related targets. [, ]
  • Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator that has demonstrated efficacy in ameliorating impaired urethral smooth muscle relaxation. [] While structurally distinct from the target compound, it shares the trifluoromethyl substituent.
  • Relevance: Although lacking a shared core structure, the presence of the trifluoromethyl group in both BAY 60-2770 and 3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine suggests a potential for similar physicochemical properties influenced by this specific moiety. This similarity highlights the potential importance of the trifluoromethyl group in modulating the biological activity of both compounds, despite their structural differences. []

Properties

Product Name

3-cyclopropyl-1-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

3-cyclopropyl-1-(4-methoxyphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C21H16F3N3OS

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H16F3N3OS/c1-28-14-8-6-13(7-9-14)27-20-18(19(26-27)12-4-5-12)15(21(22,23)24)11-16(25-20)17-3-2-10-29-17/h2-3,6-12H,4-5H2,1H3

InChI Key

CAJJAMJLXQWWMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C(=N2)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.